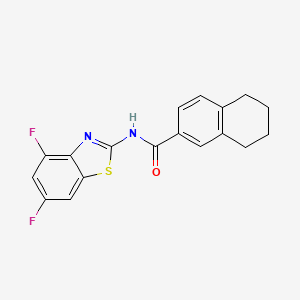

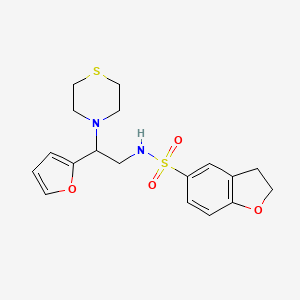

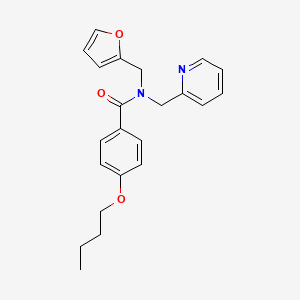

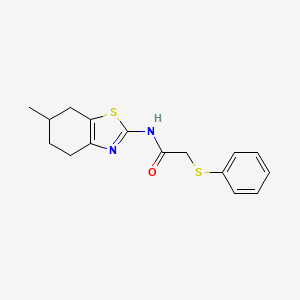

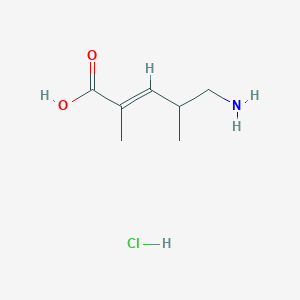

![molecular formula C19H29ClN2O B2943805 N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride CAS No. 2418648-27-6](/img/structure/B2943805.png)

N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a carboxamide group . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

Synthesis Analysis

The synthesis of such compounds often involves the formation of an amide bond with carboxylic acid substrates . The importance of carboxamides stems from their utility in the synthesis of peptides and lactam .Molecular Structure Analysis

While the specific molecular structure of this compound is not available, it likely contains a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, as suggested by its chemical formula .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on heterocyclic carboxamides has identified potential antipsychotic agents through the synthesis and evaluation of various analogues, demonstrating potent in vivo activities comparable to established compounds. These derivatives show promise in behavioral models predictive of antipsychotic activity, with reduced activity in models predictive of extrapyramidal side effects, indicating their potential as backup compounds for further evaluation (Norman et al., 1996).

Chemical Stability and Enzymatic Hydrolysis

Studies on N-acyl derivatives of benzamide and related compounds have explored their suitability as prodrugs, focusing on their chemical stability and enzymatic hydrolysis. This research provides valuable insights into designing more effective and safer drug delivery systems (Kahns & Bundgaard, 1991).

Heterocyclic Synthesis

The synthesis of novel heterocyclic compounds from precursors like benzothiophene and oxadiazepines under specific conditions demonstrates the versatility of such compounds in creating pharmacologically active agents. This approach can lead to new anti-inflammatory and analgesic agents, showcasing the diverse applications of heterocyclic chemistry in drug development (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of enaminones have furthered understanding of structure-activity relationships, providing a basis for the development of safer and more effective antiepileptic drugs. This research highlights the importance of molecular modifications to enhance therapeutic profiles and minimize toxicity (Scott et al., 1993).

Bifunctional Chelating Agents

The development of bifunctional chelating agents through the synthesis of macrocyclic tetraamines illustrates the potential of these compounds in medical applications, including radiopharmaceuticals. This research underscores the role of synthetic chemistry in advancing diagnostic and therapeutic tools (McMurry et al., 1992).

Properties

IUPAC Name |

N-(4-aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-21(18-12-10-17(20)11-13-18)19(22)16-8-6-14-4-2-3-5-15(14)7-9-16;/h2-5,16-18H,6-13,20H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJWFJOKDIUDSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(CC1)N)C(=O)C2CCC3=CC=CC=C3CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)

![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)

![Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2943737.png)

![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)